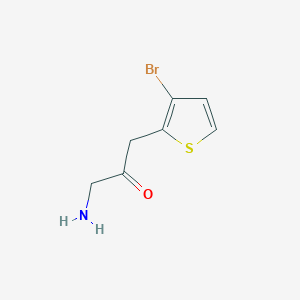
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a difluoropropan-1-amine moiety
準備方法
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the chloro group: The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent.
Attachment of the difluoropropan-1-amine moiety: This step involves the reaction of the chloro-substituted pyrazole with a difluoropropan-1-amine precursor under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a nitrile group instead of the difluoropropan-1-amine moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid: This compound contains a benzoic acid group instead of the difluoropropan-1-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H8ClF2N3 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
3-(4-chloropyrazol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H8ClF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2 |
InChIキー |
LMMNJGMPAFZDMD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(CN)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


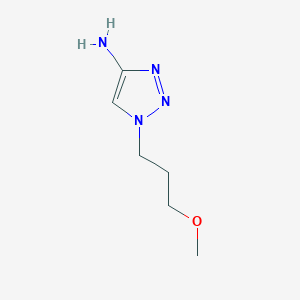
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
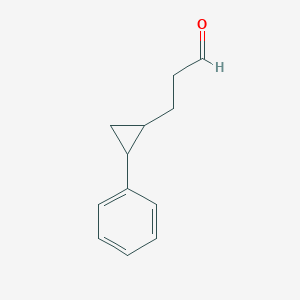
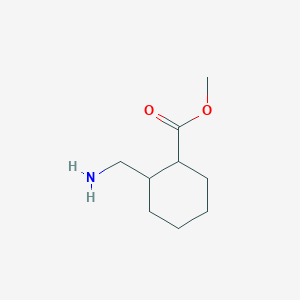


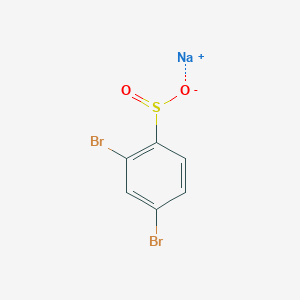

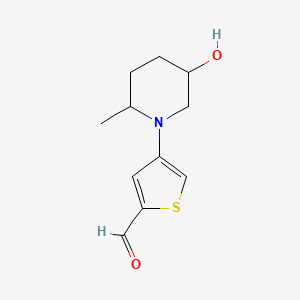
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
